molecular formula C16H17N3O6 B5909624 6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione

Cat. No.: B5909624
M. Wt: 347.32 g/mol
InChI Key: RNMVSJNCZDXYAC-SOFGYWHQSA-N
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Description

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires catalysts such as p-toluenesulfonic acid (PTSA) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione stands out due to its specific structural configuration and the presence of both nitro and dimethoxyphenyl groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

6-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-17-12(14(19(22)23)15(20)18(2)16(17)21)8-6-10-5-7-11(24-3)9-13(10)25-4/h5-9H,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMVSJNCZDXYAC-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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